molecular formula C14H14N2 B8055123 Dibenzylazaniumylideneazanide

Dibenzylazaniumylideneazanide

Cat. No.: B8055123
M. Wt: 210.27 g/mol
InChI Key: RYQLAHJZBQAQOB-UHFFFAOYSA-N
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Description

Dibenzylazaniumylideneazanide is a nitrogen-containing compound with the molecular formula C14H14N2 and a molecular weight of 210.27 g/mol . Its structure is characterized by two benzyl groups attached to a central azaniumylideneazanide moiety, which creates a delocalized charge system with a positively charged nitrogen (azanium) and a deprotonated nitrogen (azanide), resulting in a unique ylide-like configuration . This specific electronic structure makes compounds of this type of significant interest in various research fields, including as catalysts and pharmaceutical intermediates in organic synthesis, due to their distinct reactivity . The compound is also relevant in the broader context of materials science, where its unique electronic properties can be exploited for developing new functional materials . Researchers can characterize the compound using its InChI Key (RYQLAHJZBQAQOB-UHFFFAOYSA-N) and its canonical SMILES representation (C1=CC=C(C=C1)C N+ CC2=CC=CC=C2) . Disclaimer & Use: This product is intended for research purposes only and is classified as an in-vitro study chemical. It is not meant for human or veterinary diagnostic or therapeutic uses. It has not been approved by the FDA or any other regulatory agency to prevent, treat, or cure any medical condition or disease. Any form of introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

dibenzylazaniumylideneazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQLAHJZBQAQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+](=[N-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzylamine

  • Structure : Two benzyl groups attached to a central amine (-NH2).
  • Properties: Solubility: Highly soluble in organic solvents (e.g., ethanol, chloroform) due to nonpolar benzyl groups. Reactivity: Acts as a weak base; forms salts with acids. Used as a catalyst in organic synthesis .
  • Applications : Intermediate in pharmaceuticals (e.g., antihistamines) and agrochemicals.
  • Contrast with Dibenzylazaniumylideneazanide : Lacks the charged ylide system, resulting in lower polarity and reduced catalytic activity in redox reactions .

Benzathine Benzylpenicillin

  • Structure : A dibenzylethylenediamine salt complexed with benzylpenicillin .
  • Properties :
    • Stability : Prolonged shelf-life due to the dibenzyl component slowing hydrolysis.
    • Bioavailability : Sustained-release intramuscular antibiotic.
  • Applications : Treatment of syphilis and streptococcal infections.

Dibenzyldimethylammonium Chloride

  • Structure : Quaternary ammonium salt with two benzyl groups and two methyl groups attached to nitrogen.
  • Properties :
    • Solubility : Water-soluble cationic surfactant.
    • Reactivity : Phase-transfer catalyst in nucleophilic substitutions.
  • Applications : Used in polymer chemistry and emulsion stabilization.
  • Contrast : The quaternary ammonium center in this compound differs from the ylide system in this compound, leading to divergent applications (e.g., surfactants vs. redox catalysts) .

Comparative Data Table

Compound Key Functional Groups Solubility Primary Applications Reference
This compound Azaniumylideneazanide + 2PhCH2 Polar aprotic solvents Catalysis, synthetic intermediates
Dibenzylamine -NH2 + 2PhCH2 Organic solvents Pharmaceuticals, agrochemicals
Benzathine Benzylpenicillin Dibenzylethylenediamine salt Aqueous (as salt) Antibiotic formulations
Dibenzyldimethylammonium Cl Quaternary ammonium + 2PhCH2 Water Surfactants, phase-transfer catalysis

Q & A

Q. Q1. What are the established synthetic pathways for Dibenzylazaniumylideneazanide, and how can researchers optimize yield and purity?

Methodological Answer:

  • Synthetic Routes : Start with nucleophilic substitution between benzylamine derivatives and azide precursors under anhydrous conditions. Monitor reaction progress via TLC or HPLC .
  • Optimization : Use fractional crystallization or column chromatography for purification. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation .
  • Purity Validation : Characterize via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally analogous benzamide derivatives (e.g., N-Benzoyl-N-(2-phenylethyl)benzamide) .

Q. Q2. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Use UV-Vis spectroscopy to track degradation kinetics .
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere. Compare decomposition profiles with azanium analogs (e.g., benzyl-heptadecyl-dimethylazanium chloride) .
  • Data Interpretation : Apply the Arrhenius equation to predict shelf-life and identify degradation byproducts via LC-MS .

Advanced Research Questions

Q. Q3. What computational methods are recommended to predict this compound’s electronic properties and reactivity?

Methodological Answer:

  • Quantum Chemistry : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Reactivity Analysis : Compare charge distribution with tetrazine or thiadiazole derivatives (e.g., 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines) to infer nucleophilic/electrophilic sites .
  • Validation : Cross-reference computational results with experimental X-ray crystallography data (if available) .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Triangulation :
    • Systematic Review : Follow PRISMA guidelines to aggregate and critically appraise existing studies. Assess bias using tools like ROBINS-I for non-randomized experiments .
    • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) and include positive controls (e.g., cisplatin for cytotoxicity assays) .
    • Statistical Analysis : Apply meta-regression to identify confounding variables (e.g., solvent choice, impurity levels) .

Q. Q5. What strategies are effective for studying this compound’s intermolecular interactions in supramolecular systems?

Methodological Answer:

  • Techniques :
    • X-Ray Diffraction : Resolve crystal packing motifs and hydrogen-bonding networks .
    • NMR Titration : Monitor chemical shift changes in 1H^1H-NMR upon addition of host molecules (e.g., cyclodextrins) .
  • Theoretical Modeling : Use molecular dynamics (MD) simulations to predict binding affinities with biomacromolecules .

Methodological and Ethical Considerations

Q. Q6. How should researchers ensure compliance with safety protocols when handling this compound?

Methodological Answer:

  • Safety Data Sheets (SDS) : Refer to azanium compound guidelines (e.g., benzyl-heptadecyl-dimethylazanium chloride) for PPE requirements (gloves, goggles) and spill management .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Use certified chemical waste contractors .

Q. Q7. What frameworks guide the integration of this compound into interdisciplinary research (e.g., materials science vs. medicinal chemistry)?

Methodological Answer:

  • Literature Review : Use SciFinder or Reaxys to identify cross-disciplinary applications (e.g., catalytic activity in organic synthesis or antimicrobial properties) .
  • Collaborative Design : Align research objectives with standardized reporting frameworks (e.g., MISTIC checklist for methodological studies) .

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